3,3-Dichloro-1,1,1-trifluoroacetone hydrate chemical properties
3,3-Dichloro-1,1,1-trifluoroacetone hydrate chemical properties
An In-depth Technical Guide to 3,3-Dichloro-1,1,1-trifluoroacetone Hydrate: Properties, Applications, and Experimental Considerations
Introduction
3,3-Dichloro-1,1,1-trifluoroacetone, particularly in its stable hydrate form, represents a class of highly functionalized small molecules that serve as critical building blocks in modern synthetic chemistry. The unique interplay of its trifluoromethyl and dichloro-substituted carbons imparts significant electrophilicity to the carbonyl group, making it a potent reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to professionals in research and drug development.
PART 1: Core Chemical and Physical Properties
3,3-Dichloro-1,1,1-trifluoroacetone is a halogenated ketone. The strong electron-withdrawing effects of the trifluoromethyl (CF₃) and dichloromethyl (CHCl₂) groups render the central carbonyl carbon highly electron-deficient. This electronic characteristic dictates its physical state and chemical reactivity. Due to this enhanced electrophilicity, it readily exists as a stable hydrate in the presence of water.
Chemical Identity and Nomenclature
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Systematic Name: 3,3-dichloro-1,1,1-trifluoropropan-2-one hydrate
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Common Synonyms: 3,3-Dichloro-1,1,1-trifluoroacetone hydrate, DCTFA-W[1]
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CAS Number: 126266-75-9 (for the anhydrous form), 1049731-87-4 (for the hydrate)[2][3]
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Molecular Formula: C₃H₃Cl₂F₃O₂ (Hydrate)[2]
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Molecular Weight: 198.95 g/mol (Hydrate)[2]
Physicochemical Data
The following table summarizes key physical properties for 3,3-dichloro-1,1,1-trifluoroacetone and its hydrate.
| Property | Value | Source |
| Molecular Weight | 180.94 g/mol (Anhydrous) 198.96 g/mol (Hydrate) | [4] [5] |
| Boiling Point | 103 °C | [1][2] |
| Physical Form | Clear Liquid | [1] |
| Exact Mass | 197.9462192 u (Hydrate) | [2] |
| Heavy Atom Count | 10 (Hydrate) | [2] |
Molecular Structure
The structure of 3,3-dichloro-1,1,1-trifluoroacetone hydrate is characterized by a central carbon atom bonded to two hydroxyl groups (a gem-diol), a trifluoromethyl group, and a dichloromethyl group.
Caption: Generalized synthesis and hydration pathway.
Core Reactivity
The reactivity is dominated by the electrophilic nature of the carbonyl carbon.
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Hydration: As discussed, the compound readily forms a stable gem-diol hydrate in aqueous environments. This is a reversible process, but the equilibrium often favors the hydrate due to the electronic stabilization afforded by the halogen substituents.
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Nucleophilic Addition: It is highly susceptible to attack by nucleophiles. This makes it a valuable substrate for reactions like Grignard additions to form tertiary alcohols or for the Strecker reaction to synthesize α-trifluoromethyl amino acids. [6]* Conversion to Alkenes: A notable reaction involves the treatment of 1,1,1-trifluoroalkanones with aluminum trichloride (AlCl₃) to yield 1,1-dichloro-1-alkenones. [7]This transformation provides a direct route from an aliphatic CF₃ group to a dichlorovinyl moiety, a valuable functional group found in various biologically active molecules. [7]
PART 3: Applications in Research and Drug Development
The incorporation of fluorine, and specifically the trifluoromethyl group, is a cornerstone of modern drug design. [8]This group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. [8]
A Versatile Synthetic Building Block
3,3-Dichloro-1,1,1-trifluoroacetone hydrate serves as a precursor to a variety of more complex fluorinated and chlorinated molecules. Its dual halogen substitution pattern offers multiple sites for synthetic elaboration. The chlorine atoms can participate in substitution or elimination reactions, while the ketone (or its hydrate equivalent) provides a key electrophilic center.
Role in Medicinal Chemistry
Chlorine is a vital element in pharmaceuticals, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry for their production. [9]Similarly, the trifluoromethyl group is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. [8]
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Lipophilicity and Bioavailability: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
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Receptor Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and drug potency.
Compounds like 3,3-dichloro-1,1,1-trifluoroacetone hydrate are therefore highly sought-after starting materials for synthesizing novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). [13]
PART 4: Safety, Handling, and Storage
Given its reactive nature and halogenated structure, 3,3-dichloro-1,1,1-trifluoroacetone hydrate must be handled with appropriate caution.
Hazard Identification
Based on safety data for analogous compounds, it is classified as hazardous. [10]* Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. * Skin Corrosion/Irritation: Causes severe skin burns and eye damage. [1]* Respiratory Irritation: May cause respiratory irritation. [1]
| Hazard Statement | GHS Code | Source |
|---|---|---|
| Toxic if swallowed or in contact with skin | H301 + H311 | |
| Fatal if inhaled | H330 | |
| Causes severe skin burns and eye damage | H314 | |
| Causes serious eye irritation | H319 | [1] |
| May cause respiratory irritation | H335 | [1]|
Recommended Handling and PPE
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Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [11][12]* Personal Protective Equipment (PPE):
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Gloves: Wear chemically resistant protective gloves.
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Eye/Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield. [11] * Clothing: Wear protective clothing to prevent skin contact. [11] * Respiratory Protection: If ventilation is inadequate, wear a NIOSH/MSHA-approved respirator. [11]* Safe Handling Practices: Avoid contact with skin, eyes, and clothing. [11]Do not breathe dust, fumes, gas, mist, vapors, or spray. [12]Wash hands thoroughly after handling. [11]Keep away from heat, sparks, open flames, and other ignition sources. [12]
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Storage and Disposal
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Storage: Store in a well-ventilated place and keep the container tightly closed. [11][12]It is often recommended to store refrigerated and under an inert atmosphere as it may be air-sensitive. [10][12]Store locked up. [11][12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [11][12]
PART 5: Representative Experimental Protocol: Nucleophilic Addition
The following protocol is a representative example of a nucleophilic addition reaction using an electrophilic ketone like 3,3-dichloro-1,1,1-trifluoroacetone. This illustrates the causality behind the experimental choices.
Objective: Synthesis of a tertiary alcohol via Grignard reaction.
Methodology:
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Apparatus Setup:
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A three-neck round-bottom flask is flame-dried under a vacuum and allowed to cool under a nitrogen atmosphere. Causality: Grignard reagents are highly reactive with water; this ensures an anhydrous environment.
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The flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.
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Reagent Preparation:
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An ethereal solution of methylmagnesium bromide (Grignard reagent) is prepared or obtained commercially and transferred to the dropping funnel via cannula.
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Reaction Execution:
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3,3-Dichloro-1,1,1-trifluoroacetone hydrate is dissolved in anhydrous diethyl ether and placed in the reaction flask.
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The flask is cooled to 0 °C in an ice bath. Causality: The reaction is highly exothermic; cooling controls the reaction rate and prevents side reactions.
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The Grignard reagent is added dropwise from the funnel with vigorous stirring over 30 minutes.
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Reaction Quench and Workup:
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After the addition is complete, the reaction is stirred for an additional hour at room temperature to ensure completion.
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The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. Causality: This protonates the intermediate alkoxide and neutralizes any unreacted Grignard reagent more gently than pure water.
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The aqueous and organic layers are separated. The aqueous layer is extracted twice with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification:
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The crude product is purified by column chromatography or distillation to yield the pure tertiary alcohol.
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Caption: Experimental workflow for a Grignard reaction.
References
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3,3-Dichloro-1,1,1-trifluoroacetone. (n.d.). PubChem. [Link]
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Trifluoroacetone. (n.d.). Wikipedia. [Link]
- A kind of preparation method of 1,1,1-trifluoroacetone. (2012).
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1,1,1-Trichloro-3,3,3-trifluoroacetone. (n.d.). PubChem. [Link]
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Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]
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α,γ-DICHLOROACETONE. (n.d.). Organic Syntheses. [Link]
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1,1,1-trichloro-3,3,3-trifluoroacetone. (n.d.). NIST WebBook. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. [Link]
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1, 1, 1-Trichloro-3, 3, 3-trifluoroacetone Market. (n.d.). Reports and Data. [Link]
- Process for preparing 1,3-dichloroacetone. (2008).
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